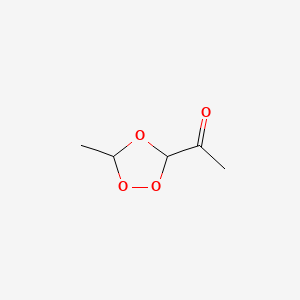
1-(5-Methyl-1,2,4-trioxolan-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1,2,4-trioxolan-3-yl)ethanone typically involves the reaction of a suitable precursor with an oxidizing agent. One common method involves the reaction of a ketone with hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Methyl-1,2,4-trioxolan-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-1,2,4-trioxolan-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form reactive intermediates that can interact with cellular components, leading to various biological effects. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or interfere with essential enzymatic processes .
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Methyl-1-phenyl-1,2,3-triazol-4-yl)ethanone: This compound shares a similar trioxolane structure but with different substituents, leading to distinct chemical and biological properties.
1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another compound with a similar core structure but different functional groups, resulting in unique applications and reactivity.
Uniqueness
1-(5-Methyl-1,2,4-trioxolan-3-yl)ethanone is unique due to its specific substitution pattern and the presence of the trioxolane ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
131250-91-4 |
|---|---|
Fórmula molecular |
C5H8O4 |
Peso molecular |
132.115 |
Nombre IUPAC |
1-(5-methyl-1,2,4-trioxolan-3-yl)ethanone |
InChI |
InChI=1S/C5H8O4/c1-3(6)5-7-4(2)8-9-5/h4-5H,1-2H3 |
Clave InChI |
BXFWVYBUJTULHJ-UHFFFAOYSA-N |
SMILES |
CC1OC(OO1)C(=O)C |
Sinónimos |
Ethanone, 1-(5-methyl-1,2,4-trioxolan-3-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


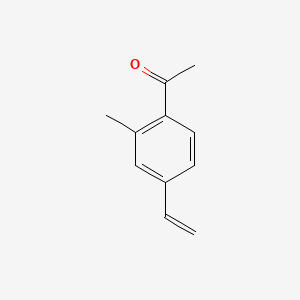
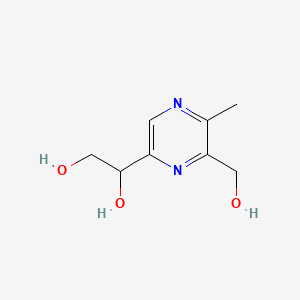
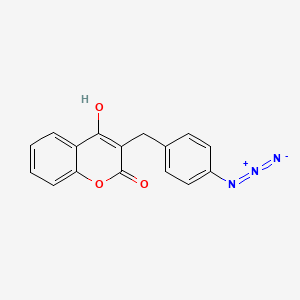
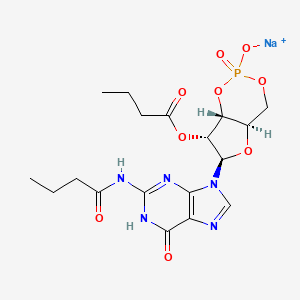
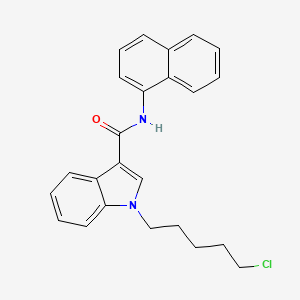
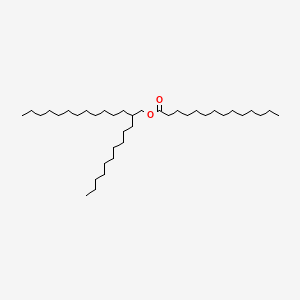
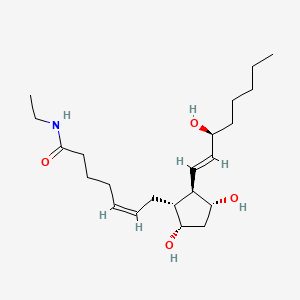
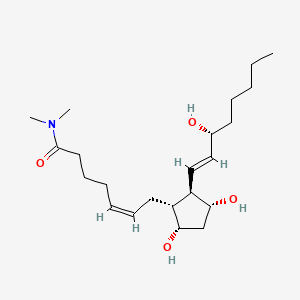

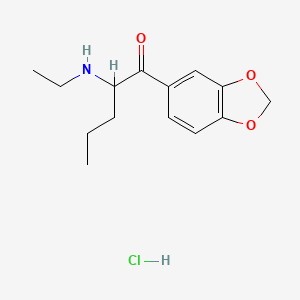
![2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B593132.png)

![S-[4-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B593135.png)
